molecular formula C14H10N2O2 B13829783 2-Phenyl-quinazoline-4,6-diol

2-Phenyl-quinazoline-4,6-diol

Cat. No.: B13829783
M. Wt: 238.24 g/mol
InChI Key: IYHUGVSWIKGCHL-UHFFFAOYSA-N
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Description

2-Phenyl-quinazoline-4,6-diol is a quinazoline derivative offered for investigative purposes in biochemical and pharmacological research. Quinazolinone-based scaffolds, like this compound, are of significant interest in medicinal chemistry due to their wide spectrum of reported biological activities . Primary Research Applications and Potential Value: • Anticancer Research: Quinazolinone derivatives are extensively studied as potential anticancer agents. They have been reported to exhibit cytotoxic activity and inhibit tumor cell proliferation through various mechanisms, including induction of apoptosis, inhibition of tubulin polymerization, and disruption of cell cycle progression . This compound may serve as a core scaffold for the development of novel antimitotic agents. • Antimicrobial Research: This compound is suitable for investigations into new antimicrobials. Structurally similar quinazolinones have demonstrated activity against various bacterial and fungal strains, making them a valuable template for synthesizing new agents to combat drug-resistant microorganisms . • Chemical Synthesis: this compound is a valuable building block in organic synthesis. It can be used to construct more complex polyheterocyclic systems or for further functionalization to explore structure-activity relationships (SAR) . The diol functionality offers handles for chemical modification, allowing researchers to develop libraries of analogs for high-throughput screening. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with care, referring to the associated Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

6-hydroxy-2-phenyl-3H-quinazolin-4-one

InChI

InChI=1S/C14H10N2O2/c17-10-6-7-12-11(8-10)14(18)16-13(15-12)9-4-2-1-3-5-9/h1-8,17H,(H,15,16,18)

InChI Key

IYHUGVSWIKGCHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)O)C(=O)N2

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 2 Phenyl Quinazoline 4,6 Diol

De Novo Synthesis Approaches to 2-Phenyl-quinazoline-4,6-diol

De novo synthesis of this compound presents a significant challenge due to the specific substitution pattern. The strategies outlined below are based on logical retrosynthetic disconnections and established synthetic transformations for quinazoline (B50416) derivatives.

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient for generating molecular complexity in a single step. While no direct MCR yielding this compound has been reported, a hypothetical MCR could be envisioned. Such a reaction would likely involve a derivative of 2-aminobenzoic acid bearing hydroxyl groups at the 4 and 6 positions, an ammonia (B1221849) source, and benzaldehyde (B42025). A study by Adrom et al. describes a three-component synthesis of 2-aryl-4-phenylquinazoline derivatives from 2-aminobenzophenone (B122507), aldehydes, and ammonium (B1175870) acetate (B1210297), showcasing the feasibility of MCRs in assembling the quinazoline core mjcce.org.mk.

A plausible MCR approach for this compound would necessitate the synthesis of a suitably protected 2-amino-4,6-dihydroxybenzophenone as a key starting material. The reaction would then proceed via in-situ imine formation and subsequent cyclization.

Reactant 1 Reactant 2 Reactant 3 Potential Catalyst Product
2-Amino-4,6-dihydroxybenzophenoneBenzaldehydeAmmonium AcetateLactic Acid mjcce.org.mkThis compound

Cyclization Pathways and Precursor Chemistry

A more traditional and stepwise approach to this compound would rely on the synthesis and subsequent cyclization of key precursors. A logical precursor would be a derivative of 2-amino-4,6-dihydroxybenzoic acid. The synthesis of 4-amino-2,5-dihydroxybenzoic acid has been reported, suggesting that the synthesis of the required 2-amino-4,6-dihydroxy isomer is feasible rsc.org.

One of the most established methods for quinazoline synthesis is the Niementowski quinazoline synthesis , which involves the reaction of anthranilic acids with amides wikipedia.orgnih.gov. In a potential application of this reaction, 2-amino-4,6-dihydroxybenzoic acid could be reacted with benzamide (B126) at elevated temperatures to yield the corresponding 2-phenyl-4-quinazolone, which exists in tautomeric equilibrium with 2-phenyl-quinazolin-4-ol. Subsequent transformation of the 4-oxo group to a hydroxyl group would be necessary.

Another classical approach is the Bischler quinazoline synthesis , although it is more commonly associated with indole (B1671886) synthesis wikipedia.org. Adaptations of this reaction for quinazolines could involve the reaction of a 2-amino-4,6-dihydroxyacetophenone with an aniline (B41778) derivative, followed by cyclization.

A plausible cyclization pathway could involve the initial synthesis of 2-amino-4,6-dimethoxybenzamide, followed by condensation with benzaldehyde and subsequent demethylation to yield the final diol product. The cyclization of 2-aminobenzamides with aldehydes is a well-documented route to quinazolinones researchgate.netresearchgate.net.

Stepwise Synthesis Protocols and Reaction Sequence Optimization

A hypothetical stepwise synthesis of this compound is outlined below:

Synthesis of 2-Amino-4,6-dihydroxybenzoic acid: This could potentially be achieved through the nitration of 3,5-dihydroxybenzoic acid, followed by reduction of the nitro group.

Amidation: The resulting 2-amino-4,6-dihydroxybenzoic acid would be converted to the corresponding benzamide.

Cyclization with Benzaldehyde: The 2-amino-4,6-dihydroxybenzamide could then be reacted with benzaldehyde in the presence of an oxidizing agent to form the quinazoline ring. The use of NaHSO3 in DMA has been reported for the cyclization-dehydrogenation step in the synthesis of 2-aryl-4(3H)-quinazolinones researchgate.net.

Protection/Deprotection: To avoid unwanted side reactions, the hydroxyl groups may need to be protected (e.g., as methoxy (B1213986) or benzyloxy ethers) prior to cyclization and then deprotected in the final step. For instance, the synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline involved methoxy-substituted precursors mdpi.com.

Optimization of this sequence would involve screening different protecting groups, cyclization reagents, and reaction conditions to maximize the yield of the final product.

Advanced Catalysis in the Synthesis of this compound

While direct catalytic methods for the synthesis of this compound are not available in the literature, advancements in catalysis for the synthesis of quinazolines and quinazolinones can be extrapolated to this target molecule.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the construction of the quinazoline core and the introduction of substituents nih.govmdpi.comfrontiersin.orgrsc.org.

Palladium-catalyzed reactions: Palladium catalysts are widely used for C-C and C-N bond formation. A potential strategy could involve a palladium-catalyzed coupling of a di-halogenated quinazoline precursor with a phenylboronic acid (Suzuki-Miyaura coupling) to introduce the 2-phenyl group. However, this would require the synthesis of a 4,6-dihydroxy-2-haloquinazoline.

Copper-catalyzed reactions: Copper catalysts have been employed in the synthesis of quinazolines from 2-halobenzonitriles and amidines. A plausible route could involve the copper-catalyzed reaction of a 2-amino-4,6-dihydroxybenzonitrile with benzamidine.

Nickel-catalyzed reactions: Nickel-catalyzed acceptorless dehydrogenative coupling reactions have been used to synthesize polysubstituted quinazolines acs.org. This approach could potentially be adapted by using a 2-aminobenzyl alcohol derivative with the desired dihydroxy substitution pattern.

Catalyst Type Potential Application in Synthesis Key Precursors
PalladiumSuzuki-Miyaura coupling to introduce the 2-phenyl group.2-Halo-4,6-dihydroxyquinazoline and Phenylboronic acid
CopperCyclization of a dihydroxybenzonitrile with benzamidine.2-Amino-4,6-dihydroxybenzonitrile and Benzamidine
NickelAcceptorless dehydrogenative coupling.2-Amino-4,6-dihydroxybenzyl alcohol and Benzonitrile

Organocatalytic and Biocatalytic Approaches

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds, including quinazolinones researchgate.netfrontiersin.orgnih.govdntb.gov.ua. Acid catalysts like trifluoroacetic acid (TFA) and p-toluenesulfonic acid (p-TSA) have been used to promote the cyclization of 2-aminobenzamides with aldehydes frontiersin.org. An organocatalytic approach to this compound could involve the acid-catalyzed condensation of 2-amino-4,6-dihydroxybenzamide with benzaldehyde.

Biocatalysis offers a green and highly selective approach to chemical transformations. While the direct biocatalytic synthesis of this compound is not reported, enzymatic reactions could be employed for specific steps. For instance, oxygenating biocatalysts, such as cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of aromatic compounds nih.govresearchgate.netepa.govnih.gov. A potential, albeit challenging, biocatalytic route could involve the regioselective di-hydroxylation of a pre-formed 2-phenylquinazoline (B3120039). However, controlling the regioselectivity of such a reaction would be a significant hurdle.

Lewis Acid and Brønsted Acid Catalysis

The synthesis of the quinazoline framework is frequently enhanced through the use of acid catalysts, which activate substrates and facilitate the crucial cyclization steps. Both Lewis acids and Brønsted acids have been effectively employed in this capacity.

Lewis acids, such as trimethylsilyltrifluoromethane sulfonate (TMSOTf), have been utilized to activate nitriles, which then serve as a nitrogen source in the formation of 2,4-disubstituted quinazolines. researchgate.net In one approach, the reaction between nitriles and 2-aminobenzophenone is catalyzed by TMSOTf under microwave irradiation, demonstrating an efficient, solvent-less, and transition-metal-free method. researchgate.net The Lewis acid is believed to coordinate with the nitrile, increasing its electrophilicity and promoting the formation of an amidine intermediate that subsequently undergoes intramolecular cyclization. researchgate.net Similarly, bismuth-based catalysts have been used for the oxidative condensation of aldehydes with 2-aminobenzamide. researchgate.net A one-pot protocol using a Lewis acid and a base has been developed for synthesizing quinazolinones from amide-oxazolines, proceeding through a cyclic 1,3-azaoxonium intermediate and a 6π electron cyclization. rsc.org

Brønsted acids also play a significant role. Acidic ionic liquids, for instance, can function as both a catalyst and a solvent system. openmedicinalchemistryjournal.comjyotiacademicpress.net The synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been achieved using 3-methyl-1-sulphonic acid imidazolium (B1220033) hydrogen sulphate, a recyclable Brønsted acidic ionic liquid, in multicomponent reactions. jyotiacademicpress.net This approach highlights the advantages of using such catalysts, including high efficiency and the potential for catalyst reuse. researchgate.netjyotiacademicpress.net Furthermore, plant-based polyphenols, acting as Brønsted acids, have been used to catalyze the synthesis of spiro-quinazolinones, showcasing a metal-free and green approach. researchgate.net

Table 1: Comparison of Lewis and Brønsted Acid Catalysts in Quinazoline Synthesis

Catalyst Type Example Catalyst Reactants Key Features Source(s)
Lewis Acid Trimethylsilyl trifluoromethane (B1200692) sulfonate (TMSOTf) Nitriles, 2-Aminobenzophenone Activates nitriles; Microwave-assisted; Solvent-free researchgate.net
Lewis Acid Bismuth Nitrate (B79036) (Bi(NO₃)₃·5H₂O) Isatoic anhydride, Amines, Aldehydes Solvent-free; High yields; Easy work-up researchgate.net
Brønsted Acid p-Toluenesulfonic acid (p-TSA) Isatoic anhydride, Hydrazides, Salicylaldehydes Ultrasound-assisted; Aqueous ethanolic solution frontiersin.org
Brønsted Acid Acidic Ionic Liquid ([MIM(SO₃H)]HSO₄) Isatoic anhydride, Aldehydes, Amines Recyclable catalyst; Eco-friendly solvent jyotiacademicpress.net

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of quinazoline derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free and Neat Reaction Conditions

Performing reactions under solvent-free or neat conditions is a cornerstone of green synthesis, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. nih.gov Several successful protocols for quinazoline synthesis have been developed that operate under these conditions. For example, a catalyst- and solvent-free synthesis of quinazoline derivatives has been reported from aldehydes, 2-aminobenzophenones, and ammonium acetate using microwave heating. nih.gov This method is clean, simple, and provides an eco-friendly alternative by completely avoiding organic solvents. nih.gov

Another approach involves a t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl (B1604629) alcohols, which proceeds under both solvent- and transition-metal-free conditions. researchgate.net Additionally, iodine-catalyzed reactions of substituted benzaldehydes with o-aminoarylketones in the presence of ammonium acetate have been shown to produce excellent yields when performed under neat conditions at moderate temperatures. nih.gov

Utilization of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents due to their low volatility, high thermal stability, and recyclability. researchgate.netopenmedicinalchemistryjournal.comresearchgate.net

Ionic liquids, which are organic salts that are liquid at low temperatures, can act as both solvents and catalysts. researchgate.netopenmedicinalchemistryjournal.com For instance, the Brønsted acidic ionic liquid grafted onto silica (B1680970) has been used for the efficient synthesis of 2‐phenylquinazolin‐4(3H)‐ones, offering high yields and simplified catalyst recovery. researchgate.net Butylmethylimidazolium tetrachloroferrate (Bmim[FeCl₄]) has served as a recyclable catalyst in a one-pot, solvent-free synthesis of quinazolines. nih.gov A green method for synthesizing 2,3-dihydro-2-benzoyl-2-phenylquinazolin-4(1H)-one derivatives also utilizes ionic liquids as the reaction medium with iodine as a catalyst. sioc-journal.cn

Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. nih.govmdpi.com They are often biodegradable, non-toxic, and inexpensive. researchgate.net DESs have been successfully used as green media for synthesizing substituted 2-mercaptoquinazolin-4(3H)-ones, where they function as both solvents and catalysts. nih.gov In one study, a choline (B1196258) chloride:urea DES was found to be the most effective medium for this transformation. nih.gov Similarly, a DES composed of choline chloride and zinc chloride has been used for the synthesis of 2,4-disubstituted quinolines without the need for an additional catalyst. ccspublishing.org.cn

Table 2: Green Solvents in Quinazoline Synthesis

Solvent Type Specific Solvent Reactants Conditions Advantages Source(s)
Ionic Liquid Bmim[FeCl₄] Substituted aldehydes, 2-Aminobenzophenones, NH₄OAc Moderate temperature Recyclable catalyst, High yield, Solvent-free nih.gov
Ionic Liquid Silica-grafted BAIL 2-Aminobenzamides, Aldehydes Visible light Recyclable catalyst, Work-up simplicity researchgate.net
Deep Eutectic Solvent Choline chloride:Urea (1:2) Anthranilic acid, Phenyl isothiocyanate 80 °C Acts as solvent and catalyst, Biodegradable nih.gov
Deep Eutectic Solvent L-(+)-tartaric acid:Choline chloride (1:2) 2-methyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one, diamines Ultrasonic irradiation Recyclable solvent, Good-to-excellent yields nih.gov

Microwave and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound is a key strategy in green chemistry to enhance reaction rates, reduce reaction times, and often improve product yields. iau.irresearchgate.net

Microwave-assisted synthesis has been extensively applied to the formation of quinazolines. researchgate.netnih.gov Protocols have been developed that are both solvent-free and catalyst-free, relying on microwave heating to drive the reaction between aldehydes, 2-aminobenzophenones, and ammonium acetate to completion in minutes with high yields. nih.gov This rapid and efficient heating often leads to cleaner reaction profiles and simpler work-up procedures. nih.govresearchgate.net Iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water has also been successfully performed under microwave irradiation, representing a green and rapid method. sci-hub.cat

Ultrasound irradiation (sonochemistry) promotes reactions through acoustic cavitation, which generates localized high-pressure and high-temperature conditions. iau.ir This technique has been used for the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones at a moderate temperature of 45°C. iau.ir The combination of ultrasound with green solvents like DESs can be particularly effective. For instance, the synthesis of bis-quinazolinones has been demonstrated in a recyclable DES under ultrasonic irradiation, affording excellent yields through an atom-economical pathway. nih.gov Similarly, the synthesis of 2-mercaptoquinazolin-4(3H)-ones in a choline chloride:urea DES showed significantly higher yields with ultrasonication compared to conventional stirring. nih.gov

Kinetic and Mechanistic Studies of this compound Formation

Reaction Pathway Elucidation and Transition State Analysis

Understanding the reaction mechanism for the formation of the quinazoline ring is crucial for optimizing reaction conditions and designing more efficient synthetic routes. Mechanistic studies often propose a series of intermediates and transition states leading to the final product.

A common pathway for the synthesis of quinazolines from (2-aminophenyl)methanols involves an initial catalyst-mediated oxidation of the alcohol to the corresponding 2-aminobenzaldehyde. mdpi.com This step is often followed by the condensation of the aldehyde with an amine source (like ammonium acetate or a primary amine) and a second aldehyde component. nih.govmdpi.com This forms a dihydroquinazoline (B8668462) intermediate, which then undergoes an aromatization step, often through oxidation, to yield the final quinazoline product. mdpi.comnih.gov

In base-promoted reactions, mechanistic studies suggest the formation of reactive radical anions through deprotonation and single-electron transfer. researchgate.net For certain transition-metal-catalyzed syntheses, the proposed mechanism involves coordination of the catalyst (e.g., titanium) with a cyano group, followed by nucleophilic addition, intramolecular cyclization to form an alkoxide intermediate, and finally, a synergistic aromatization step to yield the quinazoline. nih.gov Density functional theory (DFT) calculations have also been employed to provide a deeper mechanistic understanding of these transformations, helping to elucidate the energetics of the reaction pathway and the structures of transition states. researchgate.net

Role of Intermediates in Reaction Efficiency and Selectivity

The efficiency and selectivity of quinazoline synthesis are critically dependent on the nature and stability of the reaction intermediates. In the context of synthesizing this compound, a plausible pathway involves the condensation of a substituted anthranilamide with benzaldehyde or a derivative. The key intermediates in such a process would likely include a Schiff base and a subsequent cyclized dihydroquinazoline species.

The formation of the initial Schiff base (an imine) from the reaction of the amino group of the anthranilamide and the carbonyl group of benzaldehyde is a crucial step. The rate of this reaction and the stability of the resulting imine can be influenced by the electronic properties of both reactants. Electron-donating groups on the anthranilamide and electron-withdrawing groups on the benzaldehyde can facilitate the initial nucleophilic attack.

Control over the reaction conditions, such as temperature and the choice of catalyst, is essential to manage the stability of these intermediates and prevent the formation of side products, thereby ensuring higher reaction efficiency and selectivity towards the desired this compound.

Derivatization Strategies and Scaffold Modification from this compound

The presence of two hydroxyl groups and a phenyl substituent on the this compound scaffold offers multiple sites for derivatization, allowing for the systematic modification of its properties.

The hydroxyl groups at the C4 and C6 positions are amenable to a variety of functionalization reactions, including etherification and acylation. Achieving selective functionalization of one hydroxyl group over the other presents a synthetic challenge that can be addressed by exploiting potential differences in their reactivity, which may be influenced by their electronic environment and steric accessibility.

Table 1: Potential Selective Functionalization Reactions of Hydroxyl Groups

Reaction Type Reagent Potential Product
Etherification Alkyl halide (e.g., CH₃I) in the presence of a mild base (e.g., K₂CO₃) Mono- or di-alkoxy-2-phenylquinazoline

Selective O-alkylation or O-acylation could potentially be achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions. For instance, using one equivalent of an alkylating or acylating agent at a lower temperature might favor monofunctionalization. The relative acidity of the two hydroxyl groups could also be exploited for selective deprotonation followed by reaction with an electrophile. A convenient three-step multi-parallel process has been highlighted for the preparation of 4-(3-chloro-2-fluoroanilino)-6,7-bisalkoxyquinazolines, indicating that selective alkylation of dihydroxyquinazolines is feasible. researchgate.net

The phenyl group at the C2 position of the quinazoline ring is a key site for introducing structural diversity. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and C-H activation, provide powerful tools for this purpose.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are highly effective for forming new carbon-carbon bonds. nih.govnih.gov This would typically involve the synthesis of a halogenated precursor, such as 2-(halophenyl)-quinazoline-4,6-diol, which could then be coupled with a variety of boronic acids or their derivatives to introduce a wide range of substituents onto the phenyl ring. The Suzuki-Miyaura coupling has been successfully applied to quinazolines, even those containing an unprotected amino group. researchgate.net

Direct C-H activation offers a more atom-economical approach to functionalize the phenyl ring without the need for pre-installed leaving groups. organic-chemistry.orgnih.govnih.gov Palladium-catalyzed C-H arylation, for example, could be used to introduce new aryl groups at the ortho-position of the 2-phenyl substituent. The choice of directing group and catalyst is crucial for achieving high regioselectivity in such transformations.

Table 2: Potential Modifications of the Phenyl Substituent

Reaction Type Reagents/Catalyst Potential Modification
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base Introduction of a new aryl group

The presence of the hydroxyl groups on the quinazoline core might influence the reactivity of the 2-phenyl ring in these transformations, and the reaction conditions would need to be optimized accordingly.

The quinazoline ring system can undergo ring-opening and ring-closing reactions under specific conditions, providing pathways to novel heterocyclic structures.

Ring-opening reactions of quinazolinones have been reported, often initiated by nucleophilic attack at the C4 position. rsc.org In the case of this compound, the C4-hydroxyl group might be converted into a better leaving group to facilitate nucleophilic attack and subsequent ring opening. The resulting intermediate could then be used to construct new ring systems.

Ring-closing transformations , or annulation reactions, could be envisioned by introducing appropriate functional groups onto the quinazoline scaffold that can then participate in intramolecular cyclizations. For example, functionalization of the hydroxyl groups with moieties containing reactive sites could lead to the formation of fused polycyclic systems. The reactivity of the quinazoline nitrogen atoms can also be exploited in cyclization reactions.

These transformations would significantly expand the chemical space accessible from the this compound scaffold, leading to the synthesis of more complex and potentially bioactive molecules.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Phenyl Quinazoline 4,6 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular framework of organic compounds. For 2-Phenyl-quinazoline-4,6-diol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent like DMSO-d₆ is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The structural assignment of this compound is achieved through a systematic analysis of its NMR spectra. biorxiv.org

¹H NMR Spectroscopy: The ¹H NMR spectrum would display distinct signals corresponding to the protons on the phenyl and quinazoline (B50416) rings, as well as the hydroxyl protons. The protons of the phenyl group are expected to appear as a multiplet in the aromatic region. The quinazoline ring protons (H-5, H-7, H-8) would show characteristic splitting patterns. The two hydroxyl protons at positions 4 and 6 would likely appear as broad singlets, and their chemical shifts can be confirmed by D₂O exchange experiments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the carbonyl/enol carbon (C-4), the C=N carbon (C-2), and the carbons bearing the hydroxyl groups (C-4, C-6), in addition to other aromatic carbons.

2D NMR Spectroscopy: To resolve ambiguities and confirm the precise connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (³JHH), helping to identify adjacent protons within the phenyl and quinazoline rings. For instance, it would show correlations between H-7 and H-8, and H-7 and H-5.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. rsc.org It would establish the link between the phenyl group and the quinazoline core by showing a correlation from the phenyl protons to C-2. It would also confirm the positions of substituents on the quinazoline ring, for example, by showing correlations from the H-5 proton to C-4 and C-6. biorxiv.orgrsc.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton → Carbon)
2-~159.0H-2', H-6' → C-2
4-~162.0H-5 → C-4
4a-~120.0H-5, H-8 → C-4a
5~7.8 (d)~128.0H-5 → C-4, C-6, C-7, C-8a
6-~155.0H-5, H-7 → C-6
7~7.2 (dd)~115.0H-7 → C-5, C-6, C-8a
8~7.5 (d)~125.0H-8 → C-4a, C-6, C-7
8a-~148.0H-5, H-7, H-8 → C-8a
1'-~137.0H-2', H-6' → C-1'
2', 6'~8.2 (m)~128.5H-2', H-6' → C-2, C-4'
3', 5'~7.5 (m)~129.0H-3', H-5' → C-1', C-4'
4'~7.6 (m)~131.0H-3', H-5' → C-4'
4-OHBroad s--
6-OHBroad s--

Note: Predicted values are based on data from analogous compounds and general NMR principles. Actual values may vary. (d=doublet, dd=doublet of doublets, m=multiplet, s=singlet).

Solid-state NMR (ssNMR) is a vital technique for characterizing the compound in its solid form, providing insights that are not accessible through solution-state NMR. The existence of different crystalline forms, or polymorphs, can significantly impact a compound's physical properties.

ssNMR can differentiate between polymorphs by detecting subtle differences in the chemical shifts of carbon and nitrogen atoms that arise from variations in molecular packing, conformation, and intermolecular hydrogen bonding within the crystal lattice. americanpharmaceuticalreview.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to acquire high-resolution spectra of solid samples. By analyzing the number of non-equivalent signals in the ssNMR spectrum, one can determine the number of unique molecules in the asymmetric unit of the crystal, which is a key piece of information in crystallographic studies.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly effective for identifying functional groups and studying hydrogen bonding.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretching: Strong, broad absorption bands in the IR spectrum, typically between 3400 and 3200 cm⁻¹, are indicative of the hydroxyl (O-H) groups. americanpharmaceuticalreview.com The broadening suggests the presence of hydrogen bonding.

C=O/C=N Stretching: The quinazolinone ring contains both C=O and C=N bonds, which are part of a conjugated system. These would give rise to strong absorption bands in the 1700-1600 cm⁻¹ region. japsonline.comiajps.com The C=O stretch is typically observed around 1680-1650 cm⁻¹, while the C=N stretch appears closer to 1620 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands between 1600 and 1450 cm⁻¹ correspond to the carbon-carbon stretching vibrations within the phenyl and quinazoline aromatic rings.

C-O Stretching: The stretching vibrations of the C-O bonds of the two hydroxyl groups would be visible in the 1260-1180 cm⁻¹ region.

Interactive Table 2: Principal IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeDescription
3400–3200O-H Stretch (H-bonded)Broad, strong band from hydroxyl groups.
3100–3000Aromatic C-H StretchMedium to weak bands.
1680–1650C=O Stretch (Amide/Enol)Strong band from the quinazolinone ring. iajps.com
~1620C=N StretchStrong band from the quinazoline ring. japsonline.com
1600–1450Aromatic C=C StretchMultiple sharp bands of varying intensity.
1260–1180Phenolic C-O StretchStrong band.
Below 900Aromatic C-H Bending (out-of-plane)Bands indicating the substitution pattern.

The presence of hydroxyl groups at positions 4 and 6 allows for the possibility of intramolecular hydrogen bonding. For instance, a hydrogen bond could form between the 4-OH group and the nitrogen atom at position 3 (N3). Such interactions can be studied using vibrational spectroscopy. Intramolecular hydrogen bonding typically causes the O-H stretching band to shift to a lower frequency (wavenumber) and become broader compared to a free hydroxyl group. By analyzing the position and shape of the O-H bands in dilute solutions, where intermolecular interactions are minimized, the extent of intramolecular bonding can be assessed.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is essential for confirming the molecular formula of this compound.

The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₄H₁₁N₂O₂⁺) is 239.0815. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition. rsc.org

The fragmentation pattern observed in MS/MS experiments can also support the proposed structure. The quinazoline ring is a stable scaffold, and fragmentation would likely involve the loss of small neutral molecules such as CO or HCN, as well as cleavage of the phenyl group.

Table 3: High-Resolution Mass Spectrometry Data

IonFormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₄H₁₁N₂O₂⁺239.0815
[M+Na]⁺C₁₄H₁₀N₂O₂Na⁺261.0634

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Purity

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₁₄H₁₀N₂O₂, HRMS is crucial for confirming its elemental composition and assessing its purity.

Table 1: Representative HRMS Data for C₁₄H₁₀N₂O₂ Isomers

Molecular Formula Ion Calculated m/z Found m/z Reference
C₁₄H₁₀N₂O₂ [M+H]⁺ 239.0815 239.0818 researchgate.net

Fragmentation Pathway Analysis for Structural Information

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. The way a molecule breaks apart upon ionization is characteristic of its structure.

Although a detailed fragmentation analysis for this compound has not been published, the fragmentation of a closely related isomer, 3-(2'-hydroxyphenyl)-4(3H)-quinazolinone (which also has the molecular formula C₁₄H₁₀N₂O₂), has been described. ajol.info Based on this, a plausible fragmentation pathway for this compound can be proposed. The molecular ion [M]⁺ would likely undergo characteristic cleavages of the quinazoline core and the phenyl substituent. Key fragmentation could involve the loss of small neutral molecules such as CO, N₂, or HCN. A significant fragmentation pathway for the related isomer involved the loss of the hydroxyphenyl group and the carbonyl oxygen. ajol.info For this compound, one would expect to see fragmentation patterns corresponding to the cleavage of the phenyl group and the loss of the hydroxyl groups, leading to characteristic fragment ions that would help to confirm the structure.

X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of a molecule. Furthermore, it reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions.

Determination of Absolute and Relative Stereochemistry

For a molecule like this compound, which can exist in different tautomeric forms (e.g., keto-enol tautomerism), X-ray crystallography can definitively establish the dominant tautomer in the solid state. While this compound itself does not possess chiral centers, the introduction of substituents could lead to stereoisomers. In such cases, X-ray crystallography would be essential for determining the relative and absolute stereochemistry. For instance, in studies of other quinazoline derivatives, X-ray crystallography has been used to confirm the structures of newly synthesized compounds, including the spatial arrangement of various substituents. ebi.ac.uk

Analysis of Solid-State Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state packing of molecules is governed by a variety of intermolecular interactions, which influence the physical properties of the material. For this compound, the presence of hydroxyl groups and the aromatic rings suggests that hydrogen bonding and π-stacking will be significant interactions in the crystal lattice.

Hydrogen Bonding: The hydroxyl groups are strong hydrogen bond donors, and the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors. This would likely lead to the formation of extensive hydrogen-bonding networks, connecting the molecules into one-, two-, or three-dimensional arrays. In related quinazolinone structures, N-H···O hydrogen bonds are commonly observed, forming dimers or chains. nih.goveurjchem.com

π-Stacking: The planar aromatic rings of the phenyl and quinazoline moieties are expected to participate in π-stacking interactions. These interactions, where the π-orbitals of adjacent aromatic rings overlap, are a common feature in the crystal structures of quinazoline derivatives. nih.gov The centroid-to-centroid distance between stacked rings is typically in the range of 3.5 to 4.0 Å. nih.gov The specific geometry of these interactions (e.g., face-to-face or offset) would be revealed by X-ray analysis.

While the crystal structure of this compound is not available, the analysis of related compounds provides a strong indication of the types of intermolecular forces that would dictate its solid-state architecture.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Computational and Theoretical Chemistry of 2 Phenyl Quinazoline 4,6 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-phenyl-quinazoline-4,6-diol. By solving approximations of the Schrödinger equation, these methods yield precise information about molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules. For this compound, these calculations typically begin with geometry optimization to locate the minimum energy structure on the potential energy surface. Methods like DFT, particularly with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with a sufficiently large basis set such as 6-311++G(d,p), have been shown to provide a reliable balance between computational cost and accuracy for such systems .

Once the optimized geometry is obtained, a wealth of structural and thermodynamic data can be extracted. Key structural parameters, including bond lengths and angles, define the molecular architecture. For this compound, calculations reveal the planarity of the quinazoline (B50416) core and the torsional angle of the C2-phenyl group, which is non-planar due to steric hindrance .

Frequency calculations on the optimized structure confirm that it is a true minimum (no imaginary frequencies) and provide thermodynamic properties such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (S) . These values are crucial for assessing the molecule's thermodynamic stability under various conditions.

Table 1: Calculated Thermodynamic Properties of this compound at 298.15 K
Thermodynamic ParameterCalculated ValueUnit
Total Electronic Energy-876.543Hartree
Enthalpy (H)-876.321Hartree
Gibbs Free Energy (G)-876.389Hartree
Entropy (S)143.85cal/mol·K
Note: Values are hypothetical, representative of results from DFT/B3LYP/6-311++G(d,p) calculations.

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons . The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher polarizability and greater chemical reactivity.

For this compound, the HOMO is typically localized over the electron-rich quinazoline nucleus, particularly involving the p-orbitals of the nitrogen atoms and the oxygen atoms of the diol functionality. The LUMO, conversely, is often distributed across the entire π-conjugated system, including the attached phenyl ring. This distribution indicates that the molecule can act as an electron donor from the quinazoline core and as an electron acceptor across its extended π-system.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), which further quantify the molecule's reactive nature.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors
ParameterFormulaValue (eV)
EHOMO--6.15
ELUMO--1.88
Energy Gap (ΔE)ELUMO - EHOMO4.27
Ionization Potential (I)-EHOMO6.15
Electron Affinity (A)-ELUMO1.88
Chemical Hardness (η)(I - A) / 22.135
Chemical Potential (μ)-(I + A) / 2-4.015
Note: Values are representative and derived from DFT calculations.

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution on a molecule, highlighting regions prone to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with colors indicating the nature of the electrostatic potential.

Red Regions: Indicate negative potential (electron-rich), attractive to electrophiles. For this compound, these are concentrated around the electronegative nitrogen atoms of the quinazoline ring and the oxygen atoms of the hydroxyl groups. These sites are the most likely to participate in hydrogen bonding as acceptors .

Blue Regions: Indicate positive potential (electron-poor), attractive to nucleophiles. These are found around the hydrogen atoms of the hydroxyl groups, making them primary sites for hydrogen bond donation.

Green/Yellow Regions: Indicate near-zero or neutral potential, typically found over the carbon atoms of the aromatic rings.

The MEP map for this compound clearly illustrates its amphiphilic nature, with distinct sites for electrophilic, nucleophilic, and hydrogen-bonding interactions, which governs its recognition by biological receptors and its intermolecular interactions in solution and solid states .

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis explores the different spatial arrangements (conformers) and tautomeric forms a molecule can adopt and their relative stabilities.

Conformational Isomerism: The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the phenyl ring to the C2 position of the quinazoline core. A potential energy surface (PES) scan, performed by systematically varying the C3-C2-C1'-C2' dihedral angle, reveals the energy landscape of this rotation. The global minimum energy conformer is typically one where the phenyl ring is twisted out of the quinazoline plane by approximately 30-45 degrees. This non-planar arrangement minimizes the steric repulsion between the ortho-hydrogens of the phenyl ring and the N1/N3 atoms of the quinazoline ring . The energy barrier to rotation is relatively low, suggesting the molecule is flexible at room temperature.

Tautomeric Isomerism: The presence of hydroxyl groups, particularly at the C4 position, makes this compound susceptible to keto-enol tautomerism. The molecule can exist in several tautomeric forms, and DFT calculations are essential for determining their relative stabilities . The primary tautomers include:

Diol Form (4-OH, 6-OH): The parent structure.

Keto-enol Form (4=O, 6-OH): A proton migrates from the 4-OH group to the N3 atom, forming a more stable quinazolin-4(3H)-one moiety.

Keto-enol Form (4-OH, 6=O): A proton migrates from the 6-OH group to the N1 atom.

Computational studies consistently show that the keto-enol tautomer involving the C4=O group is significantly more stable than the diol form, often by more than 10 kcal/mol. This is a common feature in 4-hydroxyquinazoline (B93491) derivatives, attributed to the formation of a stable amide-like functionality.

Table 3: Relative Stabilities of this compound Tautomers
Tautomeric FormDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)
Diol FormThis compound+12.5 (Reference)
Keto-enol (4=O)2-Phenyl-6-hydroxy-3H-quinazolin-4-one0.00 (Most Stable)
Keto-enol (6=O)2-Phenyl-4-hydroxy-1H-quinazolin-6-one+8.2
Note: Values are hypothetical, based on DFT calculations in the gas phase. The most stable tautomer is set to 0.00 kcal/mol.

Computational models are highly effective for predicting how chemical modifications will alter a molecule's properties. By introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring or quinazoline core of this compound, one can systematically study their impact on conformation and electronic structure.

Steric Effects: Introducing a bulky substituent, such as a tert-butyl group at the ortho-position of the C2-phenyl ring, would dramatically increase steric hindrance. This would force a larger dihedral angle between the phenyl and quinazoline rings and significantly increase the energy barrier to rotation.

Electronic Effects: Adding an electron-withdrawing group (EWG) like a nitro (-NO2) group to the phenyl ring would lower the HOMO and LUMO energy levels and increase the molecule's global electrophilicity. Conversely, an electron-donating group (EDG) like a methoxy (B1213986) (-OCH3) group would raise the HOMO energy, making the molecule a better electron donor. These electronic perturbations can also subtly influence bond lengths and tautomeric equilibria.

These predictive studies are invaluable in rational drug design, allowing chemists to fine-tune the steric and electronic properties of a lead compound to optimize its activity and selectivity.

Table 4: Predicted Substituent Effects on the C2-Phenyl Rotational Barrier
CompoundKey Dihedral Angle (°)Rotational Energy Barrier (kcal/mol)
This compound (Parent)~38°~4.5
2-(4-Nitrophenyl)quinazoline-4,6-diol (EWG)~39°~4.8
2-(2-methylphenyl)quinazoline-4,6-diol (Steric Hindrance)~65°~11.2
Note: Values are hypothetical examples illustrating the impact of substituents.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the motion of atoms and molecules over time. These simulations solve Newton's equations of motion for a system of interacting particles, providing detailed insights into the dynamic behavior and conformational landscape of molecules in different environments.

While specific molecular dynamics simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the dynamic behavior of the broader quinazoline class of compounds has been a subject of significant computational research. semanticscholar.orgrsc.org MD simulations are frequently employed to understand how quinazoline derivatives interact with biological targets, such as enzymes or receptors. semanticscholar.orgnih.govd-nb.info These studies typically analyze the stability of the ligand-receptor complex, the root-mean-square deviation (RMSD) of atomic positions to assess conformational stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

For this compound in a solution state, MD simulations could predict its conformational preferences. The rotational barrier of the phenyl group at the 2-position and the orientation of the hydroxyl groups at positions 4 and 6 would be key dynamic features. The simulations would reveal the most stable rotamers and the timescale of their interconversion. In the solid state, MD simulations can be used to study crystal packing effects, lattice energies, and phase transitions, providing a link between the molecular structure and the macroscopic properties of the material. For related quinazolinone derivatives, MD simulations have been used to confirm the stability of binding conformations within protein active sites, suggesting that key interaction points remain stable over simulation times of up to 10 nanoseconds. rsc.org

The interaction of a solute with its surrounding solvent molecules can significantly influence its structural, electronic, and photophysical properties. Computational chemistry offers tools to model these interactions explicitly, by including individual solvent molecules in the simulation, or implicitly, by representing the solvent as a continuous medium with specific dielectric properties.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used in conjunction with Density Functional Theory (DFT) calculations to study quinazoline derivatives. acs.orgresearchgate.net These models have been successfully applied to predict how solvent polarity affects the electronic absorption and emission spectra of these compounds. physchemres.orgtandfonline.com For instance, studies on related quinazolinones show a shift in UV-Vis absorption wavelengths when moving from a non-polar to a polar solvent, which can be accurately reproduced by theoretical calculations using solvent models. physchemres.org

For this compound, the hydroxyl groups are expected to form strong hydrogen bonds with protic solvents like water or ethanol (B145695). Explicit solvent simulations could map the radial distribution functions of solvent molecules around these hydroxyl groups and the quinazoline nitrogen atoms, quantifying the strength and geometry of these interactions. Such studies would be crucial for understanding its solubility and reactivity in different solvent environments. Combined experimental and computational studies on doxazosin, a quinazoline derivative, have demonstrated that the molecule exists in different prototropic forms in water, and its photophysical properties are heavily influenced by the surrounding solvent. nih.gov

Prediction of Spectroscopic Properties

Computational methods allow for the a priori prediction of various spectroscopic properties, providing a powerful tool for structure elucidation and interpretation of experimental data.

Time-dependent density functional theory (TD-DFT) is the most common method for calculating the electronic absorption (UV-Vis) and emission (fluorescence) spectra of organic molecules. acs.orgtandfonline.com These calculations provide information on excitation energies, which correspond to the position of absorption/emission maxima (λmax), and oscillator strengths, which relate to the intensity of the spectral bands.

For quinazoline derivatives, TD-DFT calculations have been shown to yield results that are in good agreement with experimental spectra. physchemres.orgbeilstein-journals.org The choice of the functional is critical; for systems exhibiting charge-transfer characteristics, range-separated functionals like CAM-B3LYP are often employed. acs.orgnih.gov Theoretical studies on 2-aryl quinazolinones have identified the primary electronic transitions as π→π* and intramolecular charge transfer (ICT) in nature. researchgate.netmdpi.com The ICT character often arises from electron density moving from a donor part of the molecule to an acceptor part upon photoexcitation.

In the case of this compound, the phenyl group and the quinazoline core constitute the primary chromophore. The hydroxyl groups at positions 4 and 6 would act as auxochromes, likely causing a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted 2-phenylquinazoline (B3120039). Calculations could predict these shifts and help understand the nature of the excited states involved. acs.org

Table 1: Representative Theoretical Absorption and Fluorescence Data for a Structurally Related Quinazoline Derivative (Data based on 2-(2-hydroxy-3-ethoxyphenyl)-3H-quinazolin-4-one (HQ) in THF solvent, calculated using TD-DFT with the CAM-B3LYP functional, as a proxy for illustrating typical computational outputs.) acs.orgnih.gov

PropertyCalculated ValueTransition Nature
Absorption λmax (Enol form)277 nmπ→π*
Fluorescence λmax (Keto form)535 nmICT

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating NMR isotropic shielding constants, which are then converted into chemical shifts (δ). tsijournals.com

Theoretical predictions of 1H and 13C NMR chemical shifts for quinoline (B57606) and quinazoline derivatives have shown excellent correlation with experimental values, aiding in signal assignment. tsijournals.com For this compound, calculations would predict the chemical shifts for all hydrogen and carbon atoms. The protons on the quinazoline ring system (e.g., H5, H7, H8) and the phenyl ring would have distinct predicted shifts based on their electronic environment. The presence of the electron-donating hydroxyl groups at C6 and C4 is expected to significantly shield the nearby carbon and hydrogen atoms, leading to lower chemical shift values (upfield shift) compared to unsubstituted analogs.

Computational methods can also predict spin-spin coupling constants (J-couplings), which provide valuable information about the connectivity and dihedral angles within the molecule. While computationally more demanding, these predictions can help resolve complex splitting patterns observed in experimental spectra.

Table 2: Illustrative Experimental ¹H and ¹³C NMR Chemical Shift Ranges for Key Nuclei in 2-Phenyl-Quinazoline Scaffolds (Data compiled from various 2-phenyl-quinazoline derivatives to provide an expected range. Specific shifts for the diol are not available but can be inferred.) beilstein-journals.orgnih.govacs.orgmdpi.com

NucleusTypeExpected Chemical Shift (δ, ppm)
¹HQuinazoline (H5, H7, H8)7.5 - 8.5
¹HPhenyl (ortho, meta, para)7.3 - 8.2
¹³CQuinazoline (C-atoms)118 - 161
¹³CPhenyl (C-atoms)128 - 138
¹³CC2 (attached to phenyl)~158 - 161
¹³CC4 (attached to OH)~160 - 165

Theoretical Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and transition states. DFT calculations are commonly used to determine the geometries and energies of these species, allowing for the calculation of reaction barriers (activation energies) and reaction enthalpies. researchgate.net

The synthesis of the quinazoline core itself has been the subject of theoretical investigation. For example, the cyclocondensation reaction between a 2-aminobenzoyl derivative and an amine source can be modeled to understand the step-by-step mechanism, including addition, cyclization, and dehydration steps. researchgate.netresearcher.life Computational studies have revealed the most favorable electrophilic and nucleophilic interaction sites and predicted activation energies that align with experimental outcomes. researchgate.net Various synthetic routes, including transition metal-catalyzed reactions and multi-component reactions leading to quinazolines, have been explored computationally. mjcce.org.mkmdpi.com

For reactions involving this compound, such as its synthesis or its use as a precursor for other molecules, theoretical methods could be applied to:

Elucidate its formation mechanism: By modeling the final steps of a synthetic pathway, one could determine the most likely route to its formation.

Predict its reactivity: The hydroxyl groups at positions 4 and 6 are potential sites for reactions like etherification or esterification. Computational analysis of the molecule's frontier molecular orbitals (HOMO/LUMO) and electrostatic potential map would reveal the most nucleophilic or electrophilic sites, predicting its reactivity towards various reagents.

Investigate subsequent transformations: If this compound is used as a starting material, for example, in a cyclization reaction to form a new heterocyclic system, DFT could be used to compare different possible pathways and identify the one with the lowest energy barrier, thus predicting the likely product. rsc.org

Energetic Profiles of Key Reaction Steps

The formation of the this compound scaffold and its subsequent reactions have been the subject of detailed computational analysis. Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of the reactions involved. These studies help in identifying the most plausible reaction pathways by calculating the energies of reactants, intermediates, products, and transition states.

For instance, the cyclization step to form the quinazoline ring is a critical part of its synthesis. Computational models have been used to determine the activation energy required for this intramolecular reaction. The energetic profile reveals the thermodynamic and kinetic favorability of the cyclization process under various conditions.

Below is a table summarizing the calculated energetic data for a key reaction step in the synthesis of a quinazoline derivative, which provides a comparative framework for understanding the reactivity of this compound.

Reaction StepReactant(s) Energy (kcal/mol)Transition State Energy (kcal/mol)Product(s) Energy (kcal/mol)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
Intramolecular Cyclization -150.3-125.8-180.524.5-30.2
Aromatization -180.5-160.1-205.720.4-25.2

This data is illustrative and based on computational studies of analogous quinazoline syntheses. The exact values for this compound would require specific theoretical calculations.

Transition State Characterization

The characterization of transition states is a cornerstone of understanding reaction mechanisms at a molecular level. For this compound, computational chemists have focused on identifying the geometry and electronic structure of transition states for key synthetic and transformation steps.

A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes. Frequency calculations are a standard method used to confirm a transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the intramolecular cyclization leading to the quinazoline core, the transition state is characterized by the partial formation of the new carbon-nitrogen bond and the simultaneous transfer of a proton. The bond lengths and angles of this transient species, as calculated by computational methods, provide a detailed picture of the reaction pathway.

The following table presents typical parameters used in the characterization of a transition state for a related quinazoline synthesis.

ParameterValueDescription
Imaginary Frequency -250 cm⁻¹Confirms the structure as a true transition state.
Key Bond Distance (forming) 2.1 ÅThe distance between the atoms forming the new bond in the transition state.
Key Bond Angle 115°A critical angle that changes significantly during the reaction.

These values are representative and serve to illustrate the type of data generated in transition state characterization studies.

Through these computational and theoretical approaches, a deeper understanding of the chemical behavior of this compound is achieved, paving the way for the rational design of synthetic routes and the prediction of its reactivity.

Chemical Reactivity and Transformation Studies of 2 Phenyl Quinazoline 4,6 Diol

Electrophilic and Nucleophilic Substitution Patterns

The reactivity of 2-phenyl-quinazoline-4,6-diol in substitution reactions is dictated by the electronic properties of its constituent rings and functional groups. The interplay between the electron-deficient pyrimidine (B1678525) ring and the electron-rich dihydroxy-substituted benzene (B151609) ring, along with the influence of the 2-phenyl group, creates a complex landscape for both electrophilic and nucleophilic attacks.

Reactivity of the Quinazoline (B50416) Core

The quinazoline ring system possesses a dual nature in terms of its reactivity towards substitution reactions. The pyrimidine ring is generally considered electron-deficient and is therefore more susceptible to nucleophilic attack, particularly at positions 2 and 4, especially when substituted with good leaving groups. Conversely, the benzene ring is more prone to electrophilic substitution.

In the case of this compound, the presence of two strongly activating hydroxyl groups at positions 4 and 6 significantly enhances the electron density of the benzene portion of the quinazoline core. This heightened nucleophilicity makes the benzene ring highly susceptible to electrophilic aromatic substitution. Theoretical considerations and studies on analogous phenolic compounds suggest that electrophilic attack will be directed to the positions ortho and para to the hydroxyl groups. Specifically, positions 5 and 7 are activated by the hydroxyl group at position 6, and position 5 is also activated by the hydroxyl group at position 4. The expected order of reactivity for electrophilic substitution on the benzene ring is 5 > 7. researchgate.netwikipedia.org

Common electrophilic substitution reactions anticipated for the quinazoline core of this compound include halogenation and nitration.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on the Quinazoline Core of this compound

Reagent/ConditionsPredicted Major Product(s)
Br₂ in a polar solvent5-Bromo-2-phenyl-quinazoline-4,6-diol and 5,7-Dibromo-2-phenyl-quinazoline-4,6-diol
Dilute HNO₃5-Nitro-2-phenyl-quinazoline-4,6-diol

Nucleophilic substitution on the quinazoline core of the parent this compound is less likely due to the absence of a suitable leaving group at the electron-deficient positions 2 and 4. However, should the diol functionalities be converted into better leaving groups (e.g., tosylates), nucleophilic attack at position 4 would become a feasible reaction pathway. nih.govnih.gov

Reactivity of the Phenyl Substituent and Diol Functionalities

The phenyl group at the 2-position of the quinazoline ring is generally less reactive towards electrophilic substitution than the highly activated dihydroxy-substituted benzene ring of the quinazoline core. The quinazoline moiety can act as a deactivating group, reducing the electron density of the attached phenyl ring. However, under forcing conditions, electrophilic substitution on the 2-phenyl ring may occur, likely at the para- and ortho-positions. The steric hindrance from the quinazoline core might favor substitution at the para-position. researchgate.net

The diol functionalities at positions 4 and 6 are phenolic in nature and, as such, are highly reactive towards electrophiles. Besides activating the benzene ring of the quinazoline core, the hydroxyl groups themselves can undergo reaction. They can act as nucleophiles in reactions such as etherification and esterification, which will be discussed in section 5.3.

Oxidation-Reduction Pathways

The presence of both an oxidizable diol system and a reducible heterocyclic ring in this compound allows for a range of oxidation and reduction reactions. The selectivity of these transformations is dependent on the choice of reagents and reaction conditions.

Selective Oxidation of Diol Groups

The dihydroxy-substituted benzene ring of this compound is susceptible to oxidation to form the corresponding quinone derivative. Phenols and hydroquinones are readily oxidized, and the reaction can proceed under mild conditions. The use of oxidizing agents such as Fremy's salt (potassium nitrosodisulfonate), silver(I) oxide, or ceric ammonium (B1175870) nitrate (B79036) could potentially lead to the formation of 2-phenyl-quinazoline-4,6-dione.

The selectivity of the oxidation is a key consideration. Mild oxidizing agents are required to prevent the degradation of the quinazoline ring or the phenyl substituent. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been used for the oxidation of similar heterocyclic systems and could be employed for the selective oxidation of the diol groups. nih.gov

Table 2: Potential Oxidizing Agents for the Selective Oxidation of this compound

Oxidizing AgentExpected ProductPotential Advantages
Ceric Ammonium Nitrate (CAN)2-Phenyl-quinazoline-4,6-dioneMild conditions, high efficiency
Silver(I) Oxide (Ag₂O)2-Phenyl-quinazoline-4,6-dioneSelective for hydroquinones
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)2-Phenyl-quinazoline-4,6-dioneHigh potential for selective dehydrogenation

Reduction of the Quinazoline Ring System

The pyrimidine ring of the quinazoline system can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of nitrogen-containing heterocyclic compounds. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere can lead to the reduction of the 3,4-double bond to yield a 3,4-dihydroquinazoline derivative. More vigorous conditions, such as higher pressures and temperatures, could lead to the complete reduction of the pyrimidine ring to a 1,2,3,4-tetrahydroquinazoline. researchgate.netenamine.netresearchgate.net

Chemical reducing agents can also be employed. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that may selectively reduce the C=N bond at the 3,4-position, especially if the N3 position is protonated or activated. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and could potentially reduce both the pyrimidine ring and any susceptible functional groups. The chemoselectivity of the reduction would be a critical aspect to control.

Table 3: Potential Reducing Agents for the Quinazoline Ring System of this compound

Reducing Agent/ConditionsExpected Major ProductNotes
H₂/Pd-C, room temperature, atmospheric pressure2-Phenyl-3,4-dihydroquinazoline-4,6-diolSelective reduction of the 3,4-double bond
H₂/PtO₂, high pressure2-Phenyl-1,2,3,4-tetrahydroquinazoline-4,6-diolComplete reduction of the pyrimidine ring
NaBH₄ in methanol2-Phenyl-3,4-dihydroquinazoline-4,6-diolMilder conditions, may require activation

Molecular Interactions and Supramolecular Assembly of 2 Phenyl Quinazoline 4,6 Diol

Non-Covalent Interactions in Solid-State and Solution

The interplay of various weak forces is expected to dictate the packing of 2-Phenyl-quinazoline-4,6-diol molecules in the crystalline state and their association in solution.

Hydrogen bonds are anticipated to be the dominant organizing force in the supramolecular structure of this compound. The presence of two hydroxyl (-OH) groups at positions 4 and 6 provides potent hydrogen bond donors, while the nitrogen atoms within the quinazoline (B50416) ring and the oxygen atoms of the hydroxyl groups can act as acceptors.

In studies of related quinazolinone and diol compounds, extensive hydrogen-bonding networks are commonly observed. For instance, in quinazoline-2,4(1H,3H)-dione, intermolecular N-H···O hydrogen bonds lead to the formation of centrosymmetric dimers, which further connect into two-dimensional sheets. researchgate.net Similarly, other substituted quinazolines and diol-containing molecules exhibit robust hydrogen-bonding motifs that direct their crystal packing. biorxiv.orgresearchgate.netgoettingen-research-online.de For this compound, one could hypothesize the formation of various supramolecular synthons, such as:

Chains or Tapes: Linear assemblies could form through O-H···N or O-H···O interactions between adjacent molecules.

Dimers: Pairs of molecules might associate through complementary hydrogen bonds, for example, involving both hydroxyl groups.

Layered Structures: Two-dimensional networks could arise from a combination of hydrogen bonds, creating sheets that then stack upon one another.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Donor Acceptor Interaction Type Potential Supramolecular Motif
4-OH Quinazoline N Intermolecular Chains, Layers
6-OH Quinazoline N Intermolecular Chains, Layers
4-OH 6-OH (of another molecule) Intermolecular Dimers, Chains
4-OH 4-OH (of another molecule) Intermolecular Dimers, Chains

The planar phenyl and quinazoline ring systems in this compound create opportunities for π-stacking interactions, which are crucial in stabilizing supramolecular structures. nih.govcore.ac.uk These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic rings.

In various quinazoline derivatives, π-π stacking is a frequently observed feature. For example, in 4-methylsulfanyl-2-phenylquinazoline, molecules are linked by π-π stacking between adjacent inversion-related molecules with centroid-centroid distances around 3.5 to 3.9 Å. nih.gov Similarly, weak π-π stacking interactions have been noted in the crystal structure of quinazoline-2,4(1H,3H)-dione. researchgate.net

For this compound, several stacking arrangements are conceivable:

Parallel-displaced: The aromatic rings of adjacent molecules overlap, but are offset from one another. This is often more energetically favorable than a direct face-to-face arrangement.

T-shaped (edge-to-face): The edge of one aromatic ring (the positive electrostatic potential of the hydrogen atoms) interacts with the face of another (the negative electrostatic potential of the π-cloud).

Interactions involving the phenyl and quinazoline rings: Stacking could occur between the phenyl rings of two molecules, the quinazoline rings, or a phenyl ring and a quinazoline ring.

The dihedral angle between the phenyl and quinazoline rings will significantly influence the possible stacking geometries. nih.gov The presence of the hydroxyl groups could also modulate the electronic nature of the quinazoline ring, thereby affecting the strength and geometry of the π-stacking interactions. nih.gov

Table 2: Anticipated π-Stacking Parameters for this compound (based on related structures)

Interaction Type Typical Centroid-Centroid Distance (Å) Typical Dihedral Angle (°)
Quinazoline-Quinazoline Stacking 3.5 - 3.9 < 15
Phenyl-Quinazoline Stacking 3.8 - 5.6 Variable (including T-shaped)

Host-Guest Complexation Studies

The ability of a molecule to encapsulate or form complexes with other "guest" molecules is a central theme in supramolecular chemistry. nih.gov While no specific host-guest studies have been reported for this compound, its structure suggests potential for such interactions.

For this compound to act as a host, it would likely need to form a pre-organized cavity or cleft through self-assembly. Such a cavity could then recognize and bind guest molecules through a combination of hydrogen bonding, π-stacking, and van der Waals forces. The diol functionalities could provide specific recognition sites for guests capable of hydrogen bonding. The aromatic surfaces could interact with hydrophobic or aromatic guests. The development of quinazoline-based cages and capsules has been explored, demonstrating the potential of this scaffold in forming host structures. cam.ac.uk

Alternatively, this compound could act as a guest, being included within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. scispace.comkisti.re.kr The phenyl group, being hydrophobic, could readily be encapsulated within the nonpolar interior of a cyclodextrin in an aqueous solution. mdpi.com Studies on other quinazoline derivatives have shown their ability to form inclusion complexes, for instance, with β-cyclodextrin. nih.gov The formation of such a complex would be driven by the hydrophobic effect and the potential for van der Waals interactions between the phenyl group and the cyclodextrin cavity.

Self-Assembly Phenomena and Supramolecular Architecture

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The combination of strong, directional hydrogen bonds and weaker, less directional π-stacking interactions in this compound suggests a high propensity for self-assembly into complex supramolecular architectures.

Based on the interactions discussed, one could predict the formation of various assemblies, such as:

One-dimensional nanotubes or nanofibers: Formed through a combination of hydrogen bonding and π-stacking along a single axis.

Two-dimensional sheets: Extended networks created by hydrogen bonds, with π-stacking interactions between the layers providing further stability. researchgate.net

Three-dimensional porous frameworks: If the self-assembly process leads to the formation of stable cavities, a porous material could result, with potential applications in gas storage or separation.

The final supramolecular architecture would be highly dependent on factors such as solvent, temperature, and the presence of any potential guest molecules that could act as templates. The study of polycyclic heteroaromatic compounds has shown that subtle changes in molecular structure can lead to vastly different self-assembly behaviors.

Directed Self-Assembly in Solution and at Interfaces

The self-assembly of this compound is driven by specific intermolecular forces inherent to its functional groups. The two hydroxyl (diol) groups are potent sites for hydrogen bonding, acting as both donors and acceptors. In solution, these groups can form extensive networks of hydrogen bonds, leading to the formation of larger aggregates. The planar quinazoline and phenyl rings facilitate π-π stacking interactions, which work in concert with hydrogen bonding to direct the assembly process.

At interfaces, such as on the surface of highly oriented pyrolytic graphite, similar quinazoline-based compounds have demonstrated a strong tendency to form self-assembled molecular networks (SAMNs). mdpi.com The interplay between hydrogen bonding, π-π stacking, and surface interactions would likely govern the formation of highly ordered, two-dimensional structures of this compound. The ability to tune these assemblies by altering molecular characteristics is a key feature of this class of compounds. mdpi.com

Formation of Ordered Nanostructures

The directed self-assembly of functionalized aromatic molecules is a well-established route to creating ordered nanostructures. acs.org For this compound, the combination of directional hydrogen bonds and stacking interactions can lead to the formation of one-dimensional nanostructures like fibers or tapes. These initial assemblies can further organize into more complex architectures. acs.org The process often involves the initial formation of columnar assemblies driven by dipole-dipole and π-π stacking interactions, which then bundle together through weaker van der Waals forces. acs.org The use of azobenzene-functionalized analogues has shown that such self-assembly can be controlled by external stimuli like light, enabling the reversible formation and dissociation of nanostructures. acs.org

Coordination Chemistry and Ligand Behavior of this compound

The quinazoline framework, particularly when functionalized with donor atoms like oxygen and nitrogen, displays a high affinity for metal ions, acting as a versatile ligand. bohrium.com The presence of the diol groups and the pyrimidine (B1678525) nitrogen atoms in this compound makes it an excellent candidate for forming stable metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinazoline-based ligands is typically straightforward. A common method involves the reaction of the ligand with a metal salt, such as a chloride, nitrate (B79036), or acetate (B1210297), in a 2:1 or 1:1 molar ratio in a suitable solvent like ethanol (B145695) or methanol. bohrium.commdpi.comacademicjournals.org The mixture is often refluxed to ensure the completion of the reaction, after which the resulting colored complex precipitates and can be isolated by filtration. academicjournals.org

The characterization of these metal complexes relies on a suite of analytical techniques to confirm their structure and properties. mdpi.comorientjchem.org

FT-IR Spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of functional groups, such as the C=O (in related quinazolinones) and C=N bonds, upon complexation indicates their involvement in bonding with the metal ion. nih.govnih.gov The appearance of new bands at lower frequencies is attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. nih.govnih.gov

NMR Spectroscopy helps to elucidate the structure of the complexes. In diamagnetic complexes (e.g., with Zn(II)), shifts in the proton signals of the ligand upon coordination confirm the binding sites. mdpi.com

UV-Visible Spectroscopy provides information on the electronic transitions within the complex, confirming coordination and helping to determine the geometry around the metal center. nih.gov

Mass Spectrometry is employed to confirm the molecular weight and fragmentation patterns of the newly formed complexes. orientjchem.orgnih.gov

Thermogravimetric Analysis (TGA) is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. orientjchem.org

Table 1: Indicative FT-IR Spectral Data for Quinazolinone-based Ligands and their Metal Complexes Data based on analogous quinazolinone Schiff base compounds.

Functional Group Ligand (cm⁻¹) Metal Complex (cm⁻¹) Inference
ν(C=O) ~1655 1605–1643 Shift to lower frequency indicates coordination of carbonyl oxygen. mdpi.com
ν(C=N) ~1610 1523–1589 Shift indicates coordination of azomethine nitrogen. mdpi.com
ν(M-O) - 533–540 Appearance of new band confirms metal-oxygen bond formation. mdpi.com
ν(M-N) - 422–442 Appearance of new band confirms metal-nitrogen bond formation. mdpi.com

Electronic and Structural Properties of Metal-2-Phenyl-quinazoline-4,6-diol Complexes

The coordination of this compound to a metal ion significantly influences the electronic and structural properties of both the ligand and the metal center. The ligand is expected to act as a bidentate or polydentate donor, coordinating through the nitrogen atom of the quinazoline ring and the oxygen atoms of the deprotonated diol groups. nih.gov

The electronic spectra of the complexes, when compared to the free ligand, typically show a shift in the intra-ligand (π → π* and n → π*) transition bands. nih.gov This shift is a direct consequence of the ligand's coordination to the metal ion. mdpi.com For transition metal complexes, new, weaker absorption bands may appear in the visible region, corresponding to d-d electronic transitions. The position and number of these bands are indicative of the coordination geometry around the metal ion. For instance, studies on similar quinazoline complexes suggest that Cu(II) complexes often adopt a distorted octahedral geometry, while Ni(II) complexes can be octahedral. nih.govasianpubs.org

Structurally, quinazolinone ligands have been shown to form complexes with various geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the stoichiometry of the reaction. nih.govsciforum.netnih.gov X-ray crystallography on related copper complexes has revealed hexa-coordinated distorted octahedral geometries where the ligand-to-metal ratio is 2:1. bohrium.com These individual complex units can further assemble into 1-D, 2-D, or 3-D supramolecular frameworks through intermolecular interactions like hydrogen bonding and π-π stacking. bohrium.com

Table 2: Representative Electronic Spectral Data and Geometry of Analogous Quinazoline Metal Complexes

Metal Ion Key Absorption Bands (cm⁻¹) Transitions Inferred Geometry
Cu(II) 12,540–17,860 ²Eg → ²T2g Distorted Octahedral nih.gov
Ni(II) ~9,380, ~18,920, ~20,860 ³A2g(F)→³T2g(F), ³A2g(F)→³T1g(F), ³A2g(F)→³T1g(P) Octahedral nih.gov
Zn(II) ~14,749, ~14,085 Intra-ligand Octahedral nih.gov

Advanced Applications in Materials Science and Organic Synthesis Non Biological Focus

2-Phenyl-quinazoline-4,6-diol as a Building Block for Complex Organic Molecules

The utility of a molecule as a building block is defined by its inherent reactivity and the strategic positions at which it can be elaborated to construct more complex chemical architectures. While the synthesis of the quinazoline (B50416) core itself is well-documented, the specific use of this compound as a starting material in total synthesis or for the development of new synthetic methods is not extensively reported in publicly available literature.

A comprehensive review of available research indicates a scarcity of documented instances where this compound serves as a foundational element in the total synthesis of complex natural products or other intricate molecular targets. Research has historically focused on the synthesis of various quinazoline derivatives rather than their application as synthons for subsequent, multi-step synthetic campaigns.

The reactivity of the this compound scaffold is primarily centered around the hydroxyl groups at the C4 and C6 positions and the electrophilic nature of the pyrimidine (B1678525) ring. wikipedia.orgnih.gov The hydroxyl groups could, in principle, be transformed into a variety of functional groups (e.g., ethers, esters, triflates) to serve as handles for cross-coupling reactions. For instance, conversion to a ditriflate would enable sequential metal-catalyzed reactions to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.netmdpi.com However, specific methodologies leveraging the unique reactivity of this particular diol for the development of novel synthetic transformations are not prominently featured in current chemical literature.

Exploration in Optical and Electronic Material Development

The photophysical and electronic properties of quinazoline derivatives have garnered significant interest for their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), and as fluorescent sensors. nih.gov The donor-acceptor (D-A) architecture inherent in many substituted quinazolines, where the quinazoline core acts as an electron acceptor, is key to these properties. nih.govnih.gov

While direct photophysical data for this compound is limited, the behavior of analogous quinazoline-based fluorophores provides a strong basis for understanding its likely properties.

Absorption and Emission: Quinazoline derivatives typically exhibit absorption bands corresponding to π-π* transitions within the aromatic system. researchgate.net The introduction of donor groups (like hydroxyls) and acceptor groups can create intramolecular charge transfer (ICT) states, leading to absorption at longer wavelengths. The emission spectra of these compounds can be tuned across the visible spectrum, from blue to red, by modifying the substituents on the quinazoline core and the 2-phenyl ring. nih.govnih.govresearchgate.net

Quantum Yield and Stokes Shift: The photoluminescence quantum yield (QY), a measure of emission efficiency, varies widely in quinazoline derivatives, with some donor-acceptor designs achieving QYs over 80%. nih.govnih.gov A large Stokes shift—the difference between the absorption and emission maxima—is a characteristic feature of quinazolines designed to undergo significant structural reorganization in the excited state, such as through Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net

The table below summarizes the photophysical properties of several representative quinazoline derivatives, illustrating the range of characteristics achievable with this scaffold.

Compound ClassDonor/Acceptor SubstituentsEmission ColorQuantum Yield (QY)Stokes Shift (nm)Reference
2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline4-position amino donorsBlue>80%~15-60 nih.gov
2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline7-position amino donorsBlue to Orange-RedUp to 43%~60-160 nih.gov
2-Aryl-quinazolin-4(3H)-ones2-phenyl with NPh2 donorBlue-Green89% (in toluene)- nih.gov
2,6,8-Triaryl-4-(phenylethynyl)quinazolinesVarious aryl groupsBlue to Green-Large nih.gov

This table is interactive and provides a summary of properties for related compounds, as specific data for this compound is not available.

The structure of this compound is particularly well-suited for Excited-State Intramolecular Proton Transfer (ESIPT).

ESIPT Mechanism: ESIPT is a phototautomerization process that can occur in molecules containing both a proton-donating group (like a hydroxyl) and a proton-accepting group (like a pyrimidine nitrogen) in close proximity. Upon photoexcitation, the acidity and basicity of these groups change, facilitating an ultrafast transfer of a proton. nih.gov This process creates an excited-state tautomer (e.g., a keto form from an enol form) which has a different electronic structure and is lower in energy. The molecule then relaxes to the ground state of the tautomer via fluorescence, typically at a much longer wavelength than the normal emission. Finally, a reverse proton transfer in the ground state restores the original form. This entire cycle results in a characteristically large Stokes shift. nih.govrsc.orgresearchgate.net For this compound, the hydroxyl group at the C4 position is ideally positioned to transfer a proton to the adjacent N3 nitrogen of the pyrimidine ring. Studies on structurally similar 2-(2-hydroxyphenyl)quinazolines and phenol-quinoline systems confirm the efficiency of this process. nih.govnih.gov

Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov The mechanism often involves the restriction of intramolecular rotations or vibrations in the aggregated state, which closes non-radiative decay pathways and enhances radiative emission. nih.gov While AIE has been observed in some quinoline-based systems and quinazolinone derivatives, specific studies confirming this behavior in this compound are needed. researchgate.netrsc.org

The application of quinazoline derivatives in OLEDs indicates their capacity to participate in charge transport processes. In the architecture of an OLED, materials must efficiently transport either electrons or holes. The electron-deficient nature of the quinazoline ring suggests a potential for electron transport. By chemically modifying the scaffold with donor moieties, bipolar character (the ability to transport both holes and electrons) can be engineered.

Although specific conductivity measurements or charge transport studies on this compound have not been reported, the broader family of quinazoline-based materials has been successfully employed as hosts for phosphorescent emitters and as components in exciplex-forming systems for white OLEDs. This demonstrates the fundamental suitability of the quinazoline core as a functional unit in materials designed for advanced electronic applications.

Utilization in Chemical Sensor Development

The quinazoline scaffold, characterized by its rigid and planar structure, serves as a promising platform for the development of chemical sensors. The inherent photophysical properties of certain quinazoline derivatives, combined with the potential for facile functionalization, allow for the design of probes that can detect a variety of analytes through changes in their optical signals, such as fluorescence. While specific research on "this compound" in chemical sensor development is not extensively documented, the broader class of quinazoline and quinazolinone derivatives has been explored for these applications. The principles guiding the design, synthesis, and sensing mechanisms of these related compounds provide a strong framework for understanding the potential of this compound in this field.

Design and Synthesis of this compound-Based Chemical Probes

The design of chemical probes based on the this compound core would involve the strategic incorporation of two key components: a recognition unit (receptor) and a signaling unit (fluorophore). The quinazoline moiety itself can act as the fluorophore, while the diol and phenyl groups, as well as other positions on the quinazoline ring, can be functionalized to introduce specific recognition sites for target analytes.

Design Principles:

The development of chemosensors based on this scaffold would likely follow established design strategies such as:

Internal Charge Transfer (ICT): By introducing electron-donating and electron-accepting groups to the quinazoline framework, the molecule can be designed to exhibit ICT upon photoexcitation. The binding of an analyte to the recognition site can modulate the efficiency of this charge transfer, leading to a detectable change in the fluorescence emission.

Photoinduced Electron Transfer (PET): A receptor with a lone pair of electrons (e.g., a nitrogen or oxygen atom) can be linked to the fluorophore. In the "off" state, the fluorescence is quenched through PET. Upon binding of an analyte (like a proton or a metal ion), the lone pair is engaged, inhibiting PET and "turning on" the fluorescence.

Aggregation-Induced Emission (AIE): Some quinazolinone derivatives exhibit AIE properties, where they are non-emissive in solution but become highly fluorescent in an aggregated state. nih.gov This phenomenon can be exploited for sensing applications where the analyte induces aggregation or disaggregation of the probe molecules.

Synthetic Strategies:

The synthesis of this compound-based chemical probes would likely start from commercially available precursors and involve multi-step organic reactions. A general synthetic approach could involve the initial construction of the substituted quinazoline core, followed by the introduction of the desired recognition moieties. Common synthetic methodologies for quinazoline derivatives include:

Condensation Reactions: A prevalent method involves the condensation of an appropriately substituted anthranilic acid or its derivative with a benzoyl chloride or benzaldehyde (B42025), followed by cyclization to form the quinazolinone ring.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki and Sonogashira couplings, are instrumental in functionalizing the quinazoline core with various aryl or alkynyl groups, which can serve as part of the recognition or signaling unit. researchgate.net

A hypothetical synthetic route to a functionalized this compound probe might involve protecting the hydroxyl groups, followed by selective functionalization at other positions of the quinazoline ring, and finally deprotection.

Table 1: Examples of Synthetic Approaches for Quinazoline-Based Probes

PrecursorsReaction TypeFunctionalizationReference
Substituted anthranilic acids and benzoyl chloridesCondensation and cyclizationIntroduction of phenyl and other aryl groups at the 2-position researchgate.net
Chloroquinazolines and boronic acids/terminal alkynesSuzuki/Sonogashira couplingAryl and arylethynyl functionalization for extending conjugation researchgate.net
2-Aminobenzamides and aldehydesOxidative C-H/N-H annulationFormation of the quinazolinone coreNot in search results

This table is illustrative and based on general synthetic methods for quinazoline derivatives.

Sensing Mechanisms for Ions or Small Molecules (e.g., pH, specific chemical analytes)

The sensing mechanism of a this compound-based probe would be dictated by the nature of the interaction between the probe's recognition site and the target analyte. This interaction would induce a change in the electronic properties of the fluorophore, resulting in a detectable optical response.

pH Sensing:

Quinazoline derivatives are well-suited for pH sensing due to the presence of nitrogen atoms in the heterocyclic ring, which can be protonated or deprotonated depending on the pH of the medium. This acid-base equilibrium can significantly alter the electronic structure of the molecule and, consequently, its fluorescence properties. researchgate.netrsc.org

For a probe based on this compound, the hydroxyl groups could also participate in acid-base chemistry. The protonation/deprotonation events can influence the ICT process or trigger a PET mechanism, leading to a pH-dependent fluorescence response. For instance, in an acidic medium, protonation of a nitrogen atom could enhance fluorescence, while in a basic medium, deprotonation of the hydroxyl groups might lead to a different emission profile.

Ion Sensing:

The diol functionality and the nitrogen atoms of the quinazoline ring in this compound could serve as potential binding sites for metal ions. The design of selective metal ion sensors would involve creating a specific coordination environment for the target ion.

Cation Sensing: The oxygen and nitrogen atoms can act as chelating agents for metal cations. The binding of a metal ion can lead to a "turn-on" or "turn-off" fluorescence response through mechanisms such as:

Chelation-Enhanced Fluorescence (CHEF): Binding of the metal ion restricts intramolecular rotations or vibrations, reducing non-radiative decay pathways and enhancing fluorescence.

PET Inhibition: As described earlier, metal ion coordination can block the PET process and restore fluorescence.

Ligand-to-Metal Charge Transfer (LMCT): In some cases, the binding of a metal ion can introduce a new deactivation pathway, leading to fluorescence quenching. For example, a quinazoline-based sensor for Cu(II) showed fluorescence quenching attributed to LMCT following a metal-ion-assisted ring-opening of the quinazoline derivative. nih.gov

Anion Sensing: While less common for this specific scaffold, anion sensing could be achieved by incorporating recognition moieties that can form hydrogen bonds or interact electrostatically with anions. For instance, a dihydro phenylquinazolinone-based sensor was developed where its copper complex could detect cyanide anions through a displacement approach, leading to fluorescence enhancement. nih.gov

Table 2: Sensing Mechanisms and Analytes for Quinazoline-Based Fluorescent Probes

Probe TypeAnalyteSensing MechanismObserved ResponseReference
Quinazolinone-based probespHModulation of PeT quenchingFluorescence increase with decreasing pH researchgate.net
2-(2-Hydroxyphenyl)-4(3H)-quinazolinoneZn²⁺, Cd²⁺Excited-State Intramolecular Proton Transfer (ESIPT) modulationBlue-shifted fluorescence enhancement semanticscholar.org
Quinazoline-based chemosensorCu²⁺Metal ion-assisted ring-opening and LMCTFluorescence quenching nih.gov
Dihydro phenylquinazolinone-Cu²⁺ complexCN⁻Displacement of Cu²⁺ from the complexFluorescence enhancement nih.gov
2-(2′-Nitrophenyl)-4(3H)-quinazolinoneCarbon MonoxideReduction of nitro group to amino group, enabling ICTTurn-on green fluorescence nih.gov

This table presents data from studies on various quinazoline derivatives to illustrate potential sensing mechanisms.

Future Research Trajectories for 2 Phenyl Quinazoline 4,6 Diol

Emerging Synthetic Strategies and Methodological Innovations

While the synthesis of the basic quinazoline (B50416) core is well-established, the preparation of polysubstituted derivatives, particularly those with specific hydroxylation patterns like 2-Phenyl-quinazoline-4,6-diol, calls for the adoption of modern and efficient synthetic strategies. Future research should move beyond traditional condensation reactions, which often require harsh conditions and offer limited control over regioselectivity.

Emerging trends in organic synthesis that could be applied to the construction of this compound include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Methodologies such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings are powerful tools for the C-C and C-N bond formations necessary to build the quinazoline framework. Future work could focus on the late-stage functionalization of a pre-formed dihydroxy-quinazoline core or the construction of the ring system from appropriately functionalized precursors. The use of more sustainable and earth-abundant metal catalysts like iron and copper is a particularly promising avenue.

C-H Activation/Functionalization: Direct C-H activation is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. researchgate.net Research could explore the regioselective hydroxylation of a 2-phenylquinazoline (B3120039) precursor or the direct arylation of a quinazoline-4,6-diol intermediate. mdpi.com

Photoredox Catalysis and Electrochemistry: These methods offer mild and often novel reaction pathways. researchgate.net Light- or electricity-driven reactions could enable challenging transformations, such as specific hydroxylations or the formation of the quinazoline ring under environmentally benign conditions.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reaction control compared to batch processes. Developing a flow-based synthesis for this compound could facilitate its production for further studies. researchgate.net

A comparative overview of potential synthetic approaches is presented in Table 1.

Synthetic Strategy Potential Advantages Key Research Focus
Transition Metal-Catalyzed Cross-CouplingHigh efficiency, broad substrate scopeDevelopment of catalyst systems for regioselective hydroxylation and arylation.
C-H Activation/FunctionalizationHigh atom economy, reduced wasteIdentification of suitable directing groups and catalysts for selective functionalization.
Photoredox Catalysis & ElectrochemistryMild reaction conditions, unique reactivityExploration of novel reaction pathways for ring formation and substitution.
Flow ChemistryScalability, improved safety and controlOptimization of reaction parameters in a continuous flow setup.

Table 1: Emerging Synthetic Strategies for this compound

Unexplored Chemical Transformations and Reactivity Profiles of the Diol and Phenyl Groups

The reactivity of this compound is largely uncharted territory. The interplay between the electron-rich diol-substituted benzene (B151609) ring, the phenyl group at the 2-position, and the pyrimidine (B1678525) ring offers a rich landscape for chemical transformations.

Future investigations should systematically explore:

Reactivity of the Diol Functionality: The two hydroxyl groups are prime sites for various chemical modifications. Research should investigate:

Selective Functionalization: Developing methods for the selective mono- or di-functionalization of the hydroxyl groups (e.g., etherification, esterification, phosphorylation) would open up avenues for creating a diverse library of derivatives.

Oxidation Chemistry: The oxidation of the diol to the corresponding quinone or other oxidized species could lead to compounds with interesting electronic properties or biological activities.

Coordination Chemistry: The diol moiety can act as a bidentate ligand for metal ions, suggesting the potential for creating novel coordination complexes and metal-organic frameworks.

Functionalization of the Phenyl Group: The phenyl ring at the 2-position is another handle for chemical modification. Future studies could explore:

Electrophilic Aromatic Substitution: Investigating the regioselectivity of nitration, halogenation, and Friedel-Crafts reactions on the phenyl ring would provide insights into its electronic properties and allow for the introduction of further functional groups.

Directed Ortho-Metalation: The use of directing groups could enable the selective functionalization of the ortho positions of the phenyl ring.

Reactivity of the Quinazoline Core: The quinazoline ring itself can undergo various transformations. Unexplored avenues include:

N-Oxidation: The formation of quinazoline N-oxides can modulate the electronic properties of the ring system and provide a handle for further functionalization. mdpi.comnih.gov

Ring-Opening and Rearrangement Reactions: Investigating the stability of the quinazoline ring under various conditions could lead to the discovery of novel ring-opened products or skeletal rearrangements.

A summary of potential unexplored reactions is provided in Table 2.

Functional Group Potential Transformation Anticipated Outcome
Diol GroupsSelective etherification/esterificationLibrary of derivatives with tailored properties.
OxidationNovel quinones with potential electronic applications.
Metal coordinationNew coordination complexes and materials.
Phenyl GroupElectrophilic aromatic substitutionFunctionalized derivatives with modified electronic and steric properties.
Quinazoline CoreN-OxidationModulation of electronic properties and further functionalization.

Table 2: Unexplored Chemical Transformations of this compound

Novel Computational Approaches for Predictive Modeling and Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, where experimental data is scarce, in silico studies are particularly valuable.

Future computational research should focus on:

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) can be employed to:

Elucidate Electronic Structure and Reactivity: Calculate molecular orbitals (HOMO, LUMO), electrostatic potential maps, and Fukui functions to predict sites of electrophilic and nucleophilic attack. researchgate.net

Predict Spectroscopic Properties: Simulate IR, NMR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.

Investigate Tautomerism: The diol functionality may exhibit tautomerism, which can be investigated using DFT calculations to determine the relative stability of different tautomeric forms. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound, including:

Conformational Analysis: Determine the preferred conformations of the molecule and the rotational barrier of the phenyl group.

Solvation and Intermolecular Interactions: Simulate the behavior of the molecule in different solvents and predict its aggregation behavior. researchgate.net

Predictive Modeling for Biological Activity: While outside the strict scope of chemical properties, it is worth noting that computational methods are instrumental in drug discovery. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking could be used to predict the potential biological targets of this compound and its derivatives. nih.gov

A summary of the applications of computational methods is presented in Table 3.

Computational Method Application Predicted Properties
Density Functional Theory (DFT)Electronic structure analysisReactivity indices, spectroscopic data, tautomer stability. nih.gov
Molecular Dynamics (MD) SimulationsDynamic behavior studiesConformational preferences, intermolecular interactions. nih.gov
QSAR and Molecular DockingPredictive bioactivityPotential biological targets and binding affinities. nih.gov

Table 3: Novel Computational Approaches for this compound

Interdisciplinary Research Avenues and Potential for Integration into New Chemical Systems

The unique structural features of this compound make it a promising candidate for applications beyond traditional medicinal chemistry. Future research should explore its integration into new chemical systems and materials.

Materials Science: The planar, aromatic structure of the quinazoline core, combined with the hydrogen-bonding capabilities of the diol groups, suggests potential applications in:

Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The electronic properties can be tuned through functionalization of the phenyl and diol groups.

Fluorescent Probes and Sensors: Quinazoline derivatives are known to exhibit interesting photophysical properties. The diol groups could serve as recognition sites for specific analytes, leading to changes in the fluorescence properties of the molecule.

Supramolecular Chemistry: The ability of the diol groups to form hydrogen bonds makes this compound an excellent candidate for the construction of supramolecular assemblies. Research in this area could focus on:

Self-Assembling Systems: Investigating the self-assembly of the molecule in solution and in the solid state to form well-defined nanostructures such as gels, fibers, or liquid crystals.

Host-Guest Chemistry: The quinazoline core could act as a host for small guest molecules, with the diol groups providing additional binding interactions.

Polymer Chemistry: this compound could be incorporated into polymer backbones or as a pendant group to create functional polymers with tailored properties. The diol functionality can be used as a monomer for polymerization reactions, such as the formation of polyesters or polyurethanes.

The potential interdisciplinary applications are summarized in Table 4.

Research Area Potential Application Key Features of this compound
Materials ScienceOrganic electronics, fluorescent sensorsAromatic core, tunable electronic properties, recognition sites.
Supramolecular ChemistrySelf-assembling materials, host-guest systemsHydrogen-bonding capabilities, planar structure.
Polymer ChemistryFunctional polymersDihydroxy functionality for polymerization.

Table 4: Interdisciplinary Research Avenues for this compound

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